molecular formula C38H40N4O3 B10837826 N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide

N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide

Cat. No.: B10837826
M. Wt: 600.7 g/mol
InChI Key: DTPDRMYRFVVGJZ-SKZJHLMYSA-N
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Description

MEN-11149 is a novel compound known for its potent and selective antagonistic properties towards tachykinin NK1 receptors. It is a peptidomimetic, meaning it mimics the structure of peptides, and has shown significant potential in pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MEN-11149 involves multiple steps, starting with the preparation of the core structure, which includes a naphthyl group and an indole moiety. The key steps involve:

Industrial Production Methods: Industrial production of MEN-11149 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MEN-11149 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of MEN-11149 with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

MEN-11149 has a wide range of scientific research applications, including:

Mechanism of Action

MEN-11149 exerts its effects by binding to tachykinin NK1 receptors, which are involved in various physiological processes. The compound inhibits the binding of substance P, a neuropeptide that activates these receptors. By blocking substance P, MEN-11149 prevents the downstream signaling pathways that lead to inflammation, pain, and other responses. This mechanism makes it a valuable therapeutic agent for conditions mediated by tachykinin NK1 receptors .

Comparison with Similar Compounds

MEN-11149 is compared with other tachykinin NK1 receptor antagonists, such as:

Uniqueness: MEN-11149 stands out due to its high selectivity and potency towards tachykinin NK1 receptors. It also exhibits a long duration of action and minimal off-target effects, making it a promising candidate for further therapeutic development .

Properties

Molecular Formula

C38H40N4O3

Molecular Weight

600.7 g/mol

IUPAC Name

N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)41-37(44)31-12-6-8-14-34(31)40-38(45)32-24-39-33-13-7-5-11-30(32)33/h3-5,7,9-11,13,15-21,24,31,34-35,39H,6,8,12,14,22-23H2,1-2H3,(H,40,45)(H,41,44)/t31-,34+,35?/m1/s1

InChI Key

DTPDRMYRFVVGJZ-SKZJHLMYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCCC4NC(=O)C5=CNC6=CC=CC=C65

Origin of Product

United States

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